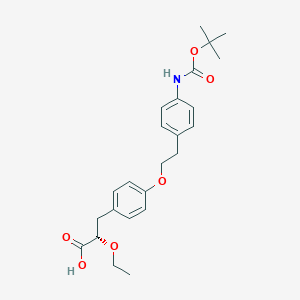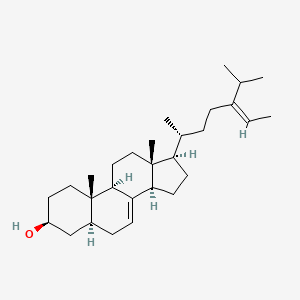
Delta7-Avenastérol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Delta7-Avenasterol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: It plays a role in maintaining cell membrane structure and function.
Medicine: Delta7-Avenasterol has been studied for its potential antioxidant and anti-inflammatory properties.
Industry: It is used in the food and cosmetic industries for its beneficial effects on health and skin.
Mécanisme D'action
Delta7-Avenasterol, also known as avenasterol, is a natural phytosterol found in a variety of plant oils and grains . This article will cover the target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and action environment of Delta7-Avenasterol.
Target of Action
Delta7-Avenasterol primarily targets the enzymes involved in the biosynthesis of steroids . It undergoes dehydrogenation at C5-C6 positions under the catalysis of SC5D1 .
Mode of Action
The compound interacts with its targets by undergoing a series of chemical reactions. It is converted from 24-ethylidenelophenol and then transformed into 5-dehydrogenated avenasterol through dehydrogenation . This is followed by the conversion to β-sitosterol, which involves the sequential reduction of the C7-C8 and C24-C28 double bonds under the action of 7-DR1 and SSR1, respectively .
Biochemical Pathways
Delta7-Avenasterol is an intermediate in the biosynthesis of steroids . The affected pathway involves the conversion of 24-ethylidenelophenol to β-sitosterol, which is a crucial step in the synthesis of stigmasterol .
Pharmacokinetics
As a phytosterol, it is likely to have similar properties to other sterols, which are typically absorbed in the intestines, distributed throughout the body, metabolized in the liver, and excreted in the feces .
Result of Action
The primary result of Delta7-Avenasterol’s action is the production of β-sitosterol . This compound has various pharmacological effects, including anti-inflammation, anti-diabetes, anti-oxidization, and lowering blood cholesterol .
Action Environment
The action of Delta7-Avenasterol can be influenced by various environmental factors. For instance, the presence of other compounds in the plant oils and grains where it is found may affect its stability and efficacy . Additionally, the enzymes involved in its metabolic pathway are localized in multiple subcellular locations, including the endoplasmic reticulum and plasma membrane , which may also influence its action.
Analyse Biochimique
Biochemical Properties
Delta7-Avenasterol is involved in several biochemical reactions, primarily in the biosynthesis of steroids. It acts as an intermediate in the biosynthesis of stigmasterol, undergoing dehydrogenation at the C5-C6 positions under the catalysis of SC5D1 to generate 5-dehydrogenated avenasterol . This intermediate is then converted to beta-sitosterol following sequential reduction of the C7-C8 and C24-C28 double bonds under the action of 7-DR1 and SSR1, respectively . Delta7-Avenasterol interacts with enzymes such as delta7-sterol-C5-desaturase (STE1/DWARF7), delta5,7-sterol-delta7-reductase (DWARF5), and delta24-sterol-delta24-reductase (DIMINUTO/DWARF1), which are crucial for its conversion and function .
Cellular Effects
Delta7-Avenasterol influences various cellular processes, including membrane permeability and fluidity, as it is a crucial lipid component . It also serves as a precursor for bioactive steroids, impacting cell signaling pathways and gene expression . In plants, delta7-avenasterol contributes to cellular sterol homeostasis by being stored in lipid droplets as steryl esters .
Molecular Mechanism
At the molecular level, delta7-avenasterol exerts its effects through binding interactions with specific enzymes involved in sterol biosynthesis. It undergoes dehydrogenation and reduction reactions catalyzed by enzymes such as SC5D1, 7-DR1, and SSR1 . These interactions lead to the formation of intermediate compounds that are further processed into bioactive steroids . Delta7-avenasterol’s role in these pathways highlights its importance in maintaining cellular function and homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, delta7-avenasterol has shown stability over extended periods, with a shelf life of up to four years when stored at -20°C . Studies have indicated that its antioxidant properties help reduce temperature-induced oxidation in oils, suggesting its potential long-term benefits in maintaining cellular function . Detailed studies on its degradation and long-term effects on cellular function are still needed.
Dosage Effects in Animal Models
Research on the dosage effects of delta7-avenasterol in animal models is limitedHigh doses of phytosterols may lead to adverse effects, including disruptions in cholesterol metabolism
Metabolic Pathways
Delta7-avenasterol is involved in the biosynthesis of steroids, acting as an intermediate in the conversion of 24-ethylidenelophenol to stigmasterol . This pathway involves several enzymes, including SC5D1, 7-DR1, and SSR1, which catalyze the dehydrogenation and reduction reactions necessary for its conversion . These metabolic pathways are crucial for the production of bioactive steroids that play essential roles in cellular function.
Transport and Distribution
Within cells, delta7-avenasterol is transported and distributed through interactions with specific transporters and binding proteins. It is localized in the endoplasmic reticulum and plasma membrane, where it participates in sterol biosynthesis . The storage of delta7-avenasterol as steryl esters in lipid droplets also contributes to its distribution and availability within cells .
Subcellular Localization
Delta7-avenasterol displays multiple subcellular localizations, including the endoplasmic reticulum and lipid particles . The enzyme delta7-sterol-C5-desaturase (STE1) shows dual localization in the endoplasmic reticulum and lipid particles, indicating a possible role in sterol biosynthesis within these compartments . This subcellular localization is essential for its function and regulation within the cell.
Méthodes De Préparation
Delta7-Avenasterol can be synthesized through several routes. One common method involves the desaturation of sterols. For instance, the enzyme Δ7-Sterol-C5-Desaturase (STE1/DWARF7) catalyzes the desaturation of sterols to produce delta7-Avenasterol . Industrial production often involves the extraction and purification of delta7-Avenasterol from plant sources such as olive oil and soybean oil .
Analyse Des Réactions Chimiques
Delta7-Avenasterol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different oxysterols, which are important in various biological processes.
Reduction: The reduction of delta7-Avenasterol can lead to the formation of saturated sterols.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group at position 3β.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions include oxysterols and saturated sterols .
Comparaison Avec Des Composés Similaires
Delta7-Avenasterol is similar to other phytosterols such as:
Stigmasterol: Another stigmastane-type sterol with anti-inflammatory and cholesterol-lowering properties.
β-Sitosterol: Known for its role in reducing cholesterol levels and improving prostate health.
Campesterol: Similar in structure and function to β-sitosterol, with cholesterol-lowering effects.
Delta7-Avenasterol is unique due to its specific double bonds at positions 7 and 24, which confer distinct biological activities and chemical properties .
Propriétés
IUPAC Name |
(3S,5S,9R,10S,13R,14R,17R)-10,13-dimethyl-17-[(Z,2R)-5-propan-2-ylhept-5-en-2-yl]-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h7,11,19-20,22-23,25-27,30H,8-10,12-18H2,1-6H3/b21-7-/t20-,22+,23+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWVPSBQQXUCTB-OQTIOYDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)\C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | delta7-Avenasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
23290-26-8 | |
| Record name | Avenasterol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23290-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Avenasterol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023290268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Δ7-Avenasterol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0WYR6393O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | delta7-Avenasterol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006851 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






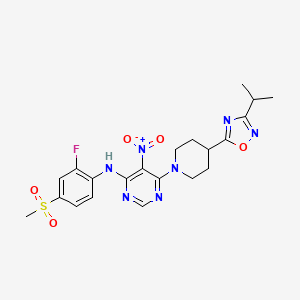

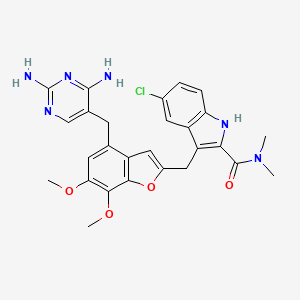
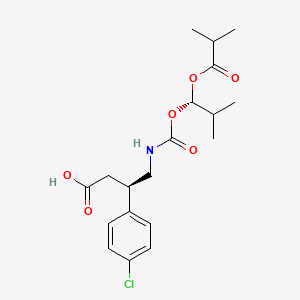

![8-[(2-ethyl-6-methylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B1666083.png)
